Cas no 1245816-07-2 ((7-Methyl-1H-indazol-5-yl)boronic acid)
(7-Methyl-1H-indazol-5-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (7-Methyl-1H-indazol-5-yl)boronic acid
- 7-Methyl-1H-indazol-5-ylboronic acid
- 7-Methyl-1H-indazole-5-boronic acid
- AMY3695
- 7-Methyl-1H-indazol-5-yl-5-boronic acid
- AS-33914
- SB11122
- (7-Methyl-1H-indazol-5-yl)boronicacid
- A890449
- 1245816-07-2
- CS-0053120
- 7-methyl-2H-indazol-5-ylboronic acid
- Boronic acid, B-(7-methyl-1H-indazol-5-yl)-
- MFCD12028646
- J-519309
- DTXSID80657258
- SCHEMBL15288048
- AKOS005258549
- DA-46793
- SY097171
-
- MDL: MFCD12028646
- Inchi: 1S/C8H9BN2O2/c1-5-2-7(9(12)13)3-6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11)
- InChI Key: OASKWOXPDMPOON-UHFFFAOYSA-N
- SMILES: OB(C1C=C(C)C2=C(C=NN2)C=1)O
Computed Properties
- Exact Mass: 176.07600
- Monoisotopic Mass: 176.0757077g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- PSA: 69.14000
- LogP: -0.44890
(7-Methyl-1H-indazol-5-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM106199-5g |
(7-methyl-1H-indazol-5-yl)boronic acid |
1245816-07-2 | 0.95 | 5g |
$1000 | 2021-08-06 | |
| Alichem | A269001871-1g |
(7-Methyl-1H-indazol-5-yl)boronic acid |
1245816-07-2 | 95% | 1g |
$558.36 | 2023-09-03 | |
| Alichem | A269001871-5g |
(7-Methyl-1H-indazol-5-yl)boronic acid |
1245816-07-2 | 95% | 5g |
$1286.25 | 2023-09-03 | |
| TRC | M220933-10mg |
7-Methyl-1H-indazole-5-boronic Acid |
1245816-07-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220933-50mg |
7-Methyl-1H-indazole-5-boronic Acid |
1245816-07-2 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M220933-100mg |
7-Methyl-1H-indazole-5-boronic Acid |
1245816-07-2 | 100mg |
$ 185.00 | 2022-06-04 | ||
| abcr | AB281650-1 g |
7-Methyl-1H-indazole-5-boronic acid, 97%; . |
1245816-07-2 | 97% | 1 g |
€383.00 | 2023-07-20 | |
| abcr | AB281650-5 g |
7-Methyl-1H-indazole-5-boronic acid, 97%; . |
1245816-07-2 | 97% | 5 g |
€1,233.00 | 2023-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M172901-500mg |
(7-Methyl-1H-indazol-5-yl)boronic acid |
1245816-07-2 | 97% | 500mg |
¥8195.90 | 2023-09-01 | |
| Matrix Scientific | 070140-500mg |
7-Methyl-1H-indazole-5-boronic acid, 96% |
1245816-07-2 | 96% | 500mg |
$332.00 | 2023-09-10 |
(7-Methyl-1H-indazol-5-yl)boronic acid Suppliers
(7-Methyl-1H-indazol-5-yl)boronic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on (7-Methyl-1H-indazol-5-yl)boronic acid
Recent Advances in (7-Methyl-1H-indazol-5-yl)boronic Acid (CAS: 1245816-07-2) Research: A Comprehensive Review
(7-Methyl-1H-indazol-5-yl)boronic acid (CAS: 1245816-07-2) has emerged as a critical building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). This boronic acid derivative serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic compounds with potential therapeutic applications. Recent studies have highlighted its importance in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors and other targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (7-Methyl-1H-indazol-5-yl)boronic acid in the development of next-generation BTK inhibitors with improved selectivity profiles. The research team utilized this boronate ester precursor to construct a series of covalent inhibitors that showed remarkable potency (IC50 values in the low nanomolar range) against both wild-type and C481S mutant BTK, addressing a significant clinical challenge in the treatment of B-cell malignancies.
In the field of targeted protein degradation, (7-Methyl-1H-indazol-5-yl)boronic acid has gained attention as a key component in PROTAC design. A recent Nature Chemical Biology publication (2024) described its incorporation into heterobifunctional molecules targeting estrogen receptor alpha (ERα), achieving efficient degradation with DC50 values below 10 nM. The boronic acid moiety was found to enhance the binding affinity to cereblon (CRBN), one of the most commonly used E3 ligases in PROTAC technology.
The compound's pharmacokinetic properties have been extensively studied in preclinical models. Research published in Drug Metabolism and Disposition (2023) revealed that (7-Methyl-1H-indazol-5-yl)boronic acid derivatives generally exhibit favorable metabolic stability, with hepatic clearance rates below 20 mL/min/kg in human liver microsomes. The presence of the boronic acid group was shown to influence the compounds' distribution patterns, particularly enhancing their accumulation in tumor tissues.
Recent synthetic methodology developments have improved access to (7-Methyl-1H-indazol-5-yl)boronic acid. A 2024 ACS Catalysis report described a novel iridium-catalyzed C-H borylation protocol that enables direct functionalization of 7-methyl-1H-indazole precursors, significantly reducing the number of synthetic steps compared to traditional routes. This advancement has important implications for scaling up production of this valuable intermediate.
The safety profile of (7-Methyl-1H-indazol-5-yl)boronic acid derivatives continues to be evaluated. Toxicology studies presented at the 2023 American Chemical Society National Meeting indicated that properly protected boronic acids in drug candidates show minimal off-target effects, addressing previous concerns about potential boron-related toxicity. These findings support the growing use of this compound class in clinical development candidates.
Looking forward, researchers anticipate expanded applications of (7-Methyl-1H-indazol-5-yl)boronic acid in areas such as antibody-drug conjugates (ADCs) and radiopharmaceuticals. Preliminary results from a 2024 European Journal of Medicinal Chemistry study suggest that boronic acid-containing linkers may improve the stability and tumor-specific release of payloads in ADC constructs. The unique properties of this compound continue to make it a focus of innovation in chemical biology and pharmaceutical research.
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